4,6-Dichloropicolinimidamide hydrochloride 4,6-Dichloropicolinimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179361-77-3
VCID: VC15957916
InChI: InChI=1S/C6H5Cl2N3.ClH/c7-3-1-4(6(9)10)11-5(8)2-3;/h1-2H,(H3,9,10);1H
SMILES:
Molecular Formula: C6H6Cl3N3
Molecular Weight: 226.5 g/mol

4,6-Dichloropicolinimidamide hydrochloride

CAS No.: 1179361-77-3

Cat. No.: VC15957916

Molecular Formula: C6H6Cl3N3

Molecular Weight: 226.5 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloropicolinimidamide hydrochloride - 1179361-77-3

Specification

CAS No. 1179361-77-3
Molecular Formula C6H6Cl3N3
Molecular Weight 226.5 g/mol
IUPAC Name 4,6-dichloropyridine-2-carboximidamide;hydrochloride
Standard InChI InChI=1S/C6H5Cl2N3.ClH/c7-3-1-4(6(9)10)11-5(8)2-3;/h1-2H,(H3,9,10);1H
Standard InChI Key LONVLUJCZAZDPV-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1C(=N)N)Cl)Cl.Cl

Introduction

4,6-Dichloropicolinimidamide hydrochloride is a chemical compound belonging to the class of heterocyclic compounds, specifically imidamides derived from pyridine. It features chlorine substituents at the 4 and 6 positions of the picoline ring, which significantly influence its chemical behavior and potential applications. The compound is characterized by its reactivity with strong bases and nucleophiles, as well as its potential for hydrolysis in aqueous solutions .

Synthesis and Preparation

The synthesis of 4,6-dichloropicolinimidamide hydrochloride typically involves several key steps, including chlorination reactions. The process requires careful temperature control and monitoring of reactant concentrations to avoid side reactions. Solvents like dichloroethane are often used during chlorination to manage the reaction environment effectively.

Applications and Research Findings

4,6-Dichloropicolinimidamide hydrochloride has several potential applications in scientific research, particularly in synthetic chemistry. Its unique chemical properties make it suitable for further functionalization. While specific biological activities or therapeutic applications have not been extensively documented, its reactivity profile suggests potential uses in various chemical transformations.

Potential Applications

Comparison with Similar Compounds

Similar compounds, such as 3,5,6-trichloropicolinimidamide hydrochloride, exhibit different chlorination patterns and biological activities. For instance, 3,5,6-trichloropicolinimidamide hydrochloride is being studied for its enzyme inhibition and potential therapeutic applications, including antimicrobial and anticancer properties.

Comparison Table

CompoundChlorination PatternMolecular WeightPotential Applications
4,6-Dichloropicolinimidamide hydrochloride4,6-Dichloro226.49 g/molSynthetic chemistry
3,5,6-Trichloropicolinimidamide hydrochloride3,5,6-Trichloro260.9 g/molEnzyme inhibition, antimicrobial, anticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator